molecular formula C20H26N6 B12268481 2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12268481
M. Wt: 350.5 g/mol
InChI Key: FQSYWAMFFLWUPX-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a triazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include n-butyllithium, dimethylformamide, and tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It may find use in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and triazole-containing molecules. Examples include:

  • 2-tert-butyl-1-[1-(azetidin-3-yl)-1H-1,3-benzodiazole
  • 2-tert-butyl-1-[1-(triazol-3-yl)-1H-1,3-benzodiazole

Uniqueness

The uniqueness of 2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

2-tert-butyl-1-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C20H26N6/c1-20(2,3)19-21-15-7-4-5-8-16(15)26(19)14-11-24(12-14)13-18-23-22-17-9-6-10-25(17)18/h4-5,7-8,14H,6,9-13H2,1-3H3

InChI Key

FQSYWAMFFLWUPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4=NN=C5N4CCC5

Origin of Product

United States

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